2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound that features a pyrrolidinone ring, which is a five-membered lactam
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . It binds to the receptor and modulates its activity, influencing the regulation of Ca2+ ion influx. This modulation can enhance the effects of endogenous or exogenous agonists .
Biochemical Pathways
The action of this compound on the sigma-1 receptor affects the calcium signaling pathway . By modulating the activity of the sigma-1 receptor, it influences the release of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes that depend on calcium signaling .
Pharmacokinetics
The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .
Result of Action
The modulation of the sigma-1 receptor by this compound can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely due to the compound’s influence on calcium signaling and the downstream cellular processes it affects .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to exhibit psychotropic and cerebroprotective effects, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to undergo changes over time, including degradation .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of chloroacetamide with 2-(2-oxopyrrolidin-1-yl)phenylamine. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Reduced forms of the pyrrolidinone ring.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules with potential therapeutic effects.
Biological Studies: Used in studies to understand the interaction of pyrrolidinone derivatives with biological targets.
Industrial Applications: Potential use in the synthesis of polymers and other materials due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- 2,4-Dichloroacetanilide
- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino
Uniqueness
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidinone ring. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-3-5-10(6-4-9)15-7-1-2-12(15)17/h3-6H,1-2,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDWJIRQYIOVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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